N-(3-Fluoropyridin-2-YL)acetamide
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Description
“N-(3-Fluoropyridin-2-YL)acetamide” is a chemical compound with the molecular formula C7H7FN2O . It’s a derivative of acetamide, which is an organic compound that acts as the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an acetamide group . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The acetamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .
Scientific Research Applications
Antiallergic Agents
N-(3-Fluoropyridin-2-YL)acetamide derivatives, specifically N-(pyridin-4-yl)-(indol-3-yl)acetamides, have been investigated for their potential as antiallergic compounds. One study found that certain amides in this category demonstrated significantly potent antiallergic activity, surpassing that of traditional antihistamines like astemizole. These compounds showed promise in both in vitro and in vivo models, including the inhibition of histamine release and suppression of allergic responses in guinea pigs (Menciu et al., 1999).
Synthesis of Fluorinated Compounds
This compound derivatives have also been used in the synthesis of fluorinated compounds, particularly for thrombin inhibitors. A study detailed the development of a scalable synthesis route for a fluorinated thrombin inhibitor, demonstrating the application of this compound in creating medically relevant compounds (Ashwood et al., 2004).
Hypoxia Markers
In medical imaging, this compound derivatives have been used in the synthesis of hypoxia markers, such as EF1 and its fluorinated analog. These compounds were prepared for use as non-invasive hypoxia markers in positron emission tomography (PET) imaging (Kachur et al., 1999).
Ligand-Protein Interactions
Studies have also focused on the ligand-protein interactions of this compound derivatives. Research involving benzothiazolinone acetamide analogs explored their potential in photovoltaic efficiency modeling and ligand-protein interactions, indicating their relevance in both renewable energy technologies and biochemical applications (Mary et al., 2020).
Dual Inhibitors for PI3K/mTOR
This compound has been utilized in the development of dual inhibitors for PI3K and mTOR, key targets in cancer therapy. Investigations into various heterocycles, including the acetamide derivatives, have been conducted to improve metabolic stability and enhance therapeutic efficacy (Stec et al., 2011).
PET Imaging in Cancer
Derivatives of this compound have been synthesized and evaluated for PET imaging applications in cancer. These studies highlight the potential of these compounds in aiding the diagnosis and monitoring of cancer through advanced imaging techniques (Cheung et al., 2014).
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCJRYIUQRYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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